

Application Notes & Protocols: Quantitative Analysis of Leucoindigo using UV-Vis Spectrophotometry

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Compound of Interest

Compound Name: *Leucoindigo*

Cat. No.: *B3055547*

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Introduction

Leucoindigo, the reduced and soluble form of the vibrant blue dye indigo, is a crucial intermediate in various industrial and research applications, including textile dyeing and electrochemical studies. Unlike the insoluble indigo, **leucoindigo** is colorless or pale yellow and possesses distinct spectral properties. UV-Vis spectrophotometry offers a rapid, simple, and non-destructive method for the quantitative analysis of **leucoindigo** in solution. This technique relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law. This document provides detailed application notes and experimental protocols for the accurate determination of **leucoindigo** concentration using UV-Vis spectrophotometry.

Principle of the Method

Indigo and **leucoindigo** exhibit significantly different absorption spectra in the UV-Vis region. Indigo strongly absorbs light at a wavelength (λ_{max}) of approximately 604-616 nm, which is responsible for its characteristic blue color.^[1] Upon reduction to **leucoindigo**, this absorption peak diminishes, and a new characteristic absorption band appears in the ultraviolet to the visible region, with a maximum absorption (λ_{max}) typically observed between 407 nm and 410

nm.[1][2] By measuring the absorbance at the λ_{max} of **leucoindigo**, its concentration can be determined. The conversion between the two forms is a reversible redox reaction.[3]

Quantitative Data Summary

The following table summarizes the key spectral properties of indigo and **leucoindigo**, which are fundamental for their analysis using UV-Vis spectrophotometry.

Compound	Chemical Structure	Color in Solution	λ_{max} (nm)	Molar Absorptivity (ϵ) ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
Indigo	$\text{C}_{16}\text{H}_{10}\text{N}_2\text{O}_2$	Blue	~ 604 - 616	Varies with solvent
Leucoindigo	$\text{C}_{16}\text{H}_{12}\text{N}_2\text{O}_2$	Colorless/Pale Yellow	~ 407 - 410	Varies with solvent and pH; must be determined experimentally. [3]

Note: The molar absorptivity (ϵ) of **leucoindigo** is highly dependent on the solvent system and pH.[3] Therefore, it is crucial to determine this value experimentally under the specific conditions of the analysis by preparing a calibration curve with standards of known concentrations.

Experimental Protocols

Materials and Reagents

- Indigo powder
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)
- Sodium hydroxide (NaOH)

- Deionized water
- Appropriate solvent (e.g., a mixture of acetone and water, or an aqueous alkaline solution)
- Volumetric flasks
- Pipettes
- Cuvettes (quartz or glass, depending on the wavelength range)
- UV-Vis Spectrophotometer

Preparation of Leucoindigo Stock Solution

This protocol describes the in-situ reduction of indigo to form a **leucoindigo** solution.

- Prepare an Indigo Suspension: Accurately weigh a known amount of indigo powder and suspend it in a known volume of the chosen solvent in a volumetric flask.
- Prepare a Reducing Solution: In a separate container, prepare a fresh reducing solution. A typical reducing solution consists of sodium dithionite and sodium hydroxide in deionized water. For example, a solution containing 10 g/L $\text{Na}_2\text{S}_2\text{O}_4$ and 13 mL/L of 33% (w/v) NaOH can be used.
- Reduction of Indigo: Add the reducing solution to the indigo suspension. The blue color of the indigo should disappear, and the solution should turn to a pale yellow or colorless state, indicating the formation of **leucoindigo**.^[2] Ensure the flask is sealed to minimize oxidation by atmospheric oxygen. Gentle heating or sonication may be required to facilitate the dissolution of indigo.
- Volume Adjustment: Once the reduction is complete and the solution is clear, carefully bring the solution to the final volume with the solvent and mix thoroughly. This will be your **leucoindigo** stock solution of a known theoretical concentration (based on the initial mass of indigo).

Preparation of Calibration Standards

- Perform serial dilutions of the **leucoindigo** stock solution using the same solvent to prepare a series of at least five calibration standards of known concentrations.
- It is critical to work quickly and minimize exposure of the standards to air to prevent re-oxidation to indigo. Preparing the standards in a glove box with an inert atmosphere is recommended for the highest accuracy.

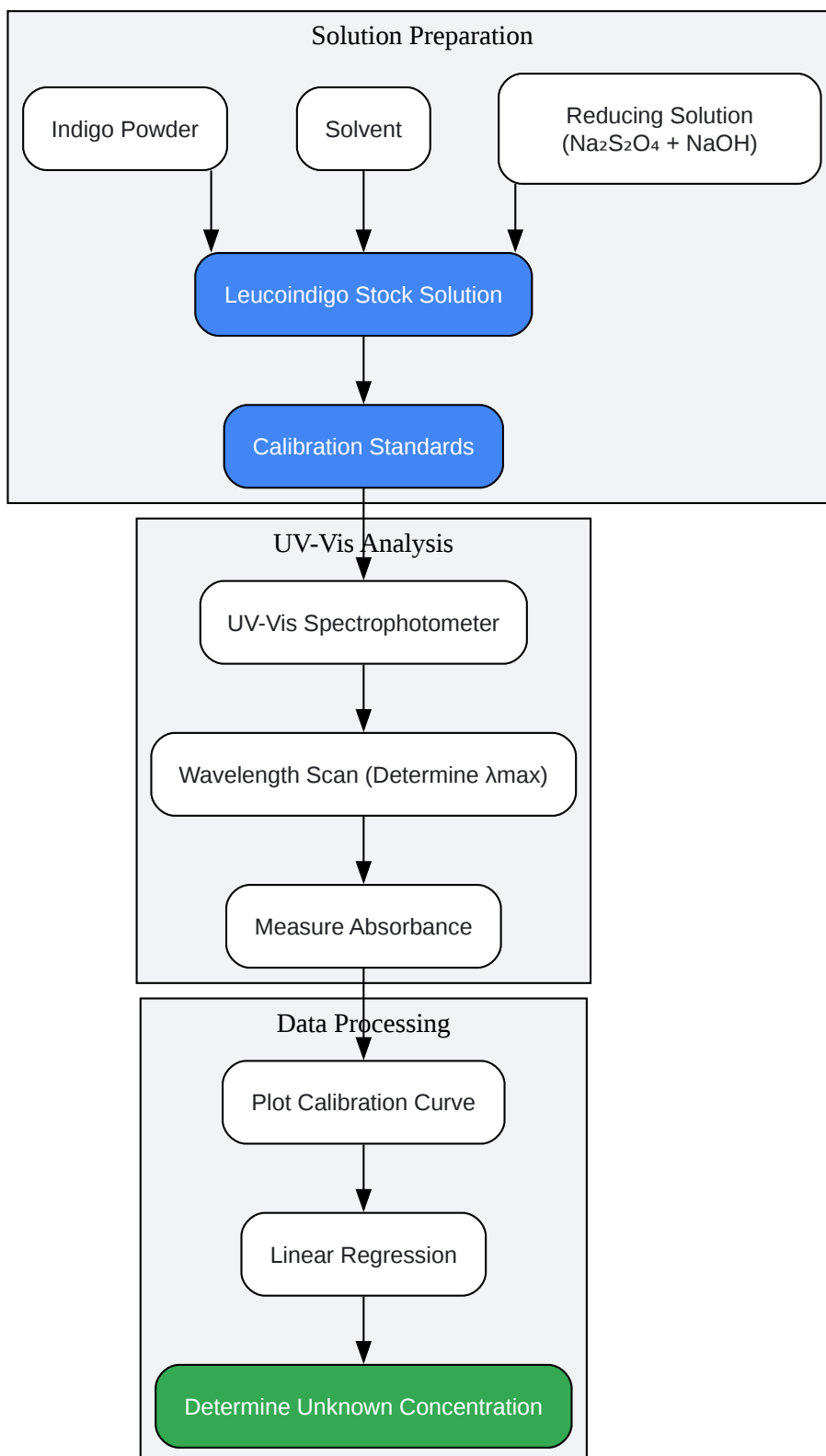
UV-Vis Spectrophotometric Measurement

- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.
- Wavelength Scan: To determine the λ_{max} of **leucoindigo** under your specific experimental conditions, perform a wavelength scan of one of the standard solutions from approximately 350 nm to 500 nm.
- Blank Measurement: Fill a cuvette with the solvent used for preparing the standards and use it as a blank to zero the spectrophotometer at the determined λ_{max} .
- Standard Measurements: Measure the absorbance of each of the prepared calibration standards at the λ_{max} .
- Sample Measurement: Measure the absorbance of the unknown **leucoindigo** sample at the same wavelength.

Data Analysis

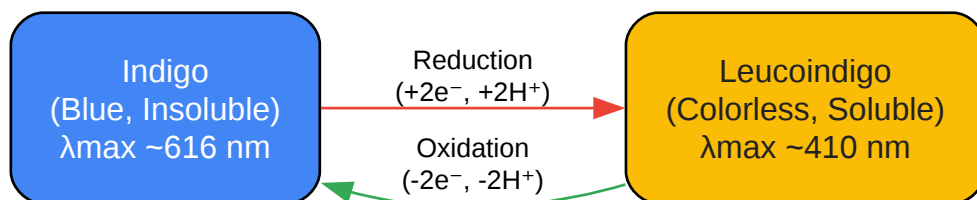
- Calibration Curve: Plot a graph of absorbance versus the concentration of the calibration standards.
- Linear Regression: Perform a linear regression analysis on the data points. The resulting equation will be in the form of $y = mx + c$, where y is the absorbance, x is the concentration, m is the slope of the line, and c is the y-intercept. According to the Beer-Lambert law ($A = \epsilon cl$), the slope (m) of the calibration curve is equal to the molar absorptivity (ϵ) multiplied by the path length (l) of the cuvette (typically 1 cm).
- Concentration Determination: Use the equation of the line to calculate the concentration of **leucoindigo** in the unknown sample from its measured absorbance.

Visualizations



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Caption: Experimental workflow for **leucoindigo** analysis.



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